molecular formula C22H27N3O4S B2586667 2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole CAS No. 886906-61-2

2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2586667
CAS No.: 886906-61-2
M. Wt: 429.54
InChI Key: IPYTVJLYUUXYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,5-Dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a sulfonyl group linked to a 3,5-dimethoxybenzyl moiety and a pyrrolidine-containing ethyl substituent.

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylsulfonyl]-1-(2-pyrrolidin-1-ylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-28-18-13-17(14-19(15-18)29-2)16-30(26,27)22-23-20-7-3-4-8-21(20)25(22)12-11-24-9-5-6-10-24/h3-4,7-8,13-15H,5-6,9-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYTVJLYUUXYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CCN4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences :

Compound Substituents (R1, R2) Pharmacological Activity
Target compound R1: 3,5-dimethoxybenzyl sulfonyl Unknown (structural analog)
Etonitazepyne R1: 4-ethoxybenzyl, R2: NO2 Potent μ-opioid agonist
Protonitazepyne R1: 4-propoxybenzyl, R2: NO2 Enhanced metabolic stability

The absence of a nitro group in the target compound may reduce opioid activity but could redirect selectivity toward other targets, such as ion channels or enzymes.

Pyrazole-4-sulfonamide Derivatives

The compound 2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole (MR-S1-19) features a pyrazole-sulfonamide group instead of a dimethoxybenzyl-sulfonyl moiety. Reported antiproliferative activity (IC50 values in µM range) suggests that sulfonamide-linked benzimidazoles may target cellular proliferation pathways, though the dimethoxybenzyl group in the target compound could alter solubility and target affinity .

Omeprazole-Related Sulfinyl Derivatives

  • Omeprazole N-oxide (6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) contains a sulfinyl group and pyridine ring, critical for proton pump inhibition. The target compound’s sulfonyl group (vs. sulfinyl) and pyrrolidine substituent likely eliminate anti-secretory effects but may introduce novel bioactivities .
  • CAS 1346599-85-6 (a bis-pyridinylmethyl sulfinyl benzimidazole) demonstrates higher molecular weight (494.61 g/mol) and complexity, emphasizing how additional aromatic rings influence pharmacokinetics .

Physicochemical Comparison :

Compound Molecular Weight (g/mol) Key Functional Groups
Target compound ~447.52 (calculated) Sulfonyl, dimethoxybenzyl
Omeprazole N-oxide 361.42 Sulfinyl, pyridine
CAS 1346599-85-6 494.61 Sulfinyl, dual pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.